1,1,1,3,5,5,5-Heptafluoro-4-iminopent-2-en-2-amine
CAS No.:
Cat. No.: VC16781167
Molecular Formula: C5H3F7N2
Molecular Weight: 224.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H3F7N2 |
|---|---|
| Molecular Weight | 224.08 g/mol |
| IUPAC Name | 1,1,1,3,5,5,5-heptafluoro-4-iminopent-2-en-2-amine |
| Standard InChI | InChI=1S/C5H3F7N2/c6-1(2(13)4(7,8)9)3(14)5(10,11)12/h13H,14H2 |
| Standard InChI Key | NSPGYANHJLMYBV-UHFFFAOYSA-N |
| Canonical SMILES | C(=C(C(F)(F)F)N)(C(=N)C(F)(F)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1,1,1,3,5,5,5-heptafluoro-4-iminopent-2-en-2-amine, reflects its linear pentene backbone substituted with fluorine atoms, an imine group (C=N), and a primary amine (-NH2). The molecular formula is C5H3F7N2, with a molar mass of 224.08 g/mol . Key structural features include:
-
Fluorine substitution: Seven fluorine atoms at positions 1, 3, and 5 create a highly electronegative environment.
-
Conjugated system: The pent-2-en-2-amine backbone allows for resonance stabilization between the imine and amine groups.
-
Stereoelectronic effects: Fluorine’s inductive effects polarize adjacent bonds, influencing reactivity.
Table 1: Structural and Identifier Data
Spectral Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure. 1H NMR spectra reveal a singlet for the NH2 group (δ 6.36 ppm) and doublets for the vinyl protons (δ 7.51 ppm, J = 8 Hz) . 19F NMR shows seven equivalent fluorine atoms as a singlet at -72 ppm .
Synthesis and Optimization
Conventional Synthesis Pathways
The synthesis typically involves fluorination of precursor amines under controlled conditions. Key steps include:
-
Precursor preparation: Reaction of 2-bromoheptafluoropropane with primary amines in polar aprotic solvents (e.g., ethyl acetate, dimethyl carbonate) .
-
Catalytic fluorination: Use of sodium bisulfate or acetic acid as catalysts to facilitate fluorine substitution .
-
Purification: Isolation via distillation or chromatography yields the final product with >95% purity.
Table 2: Representative Synthetic Conditions
| Parameter | Optimal Range | Source |
|---|---|---|
| Temperature | 65–180°C | |
| Catalyst | Sodium bisulfate, acetic acid | |
| Reaction Time | 3–24 hours | |
| Solvent | Ethyl acetate, dimethyl carbonate | |
| Yield | 73–95% |
Mechanistic Insights
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amine attacks the electron-deficient carbon adjacent to fluorine. Density functional theory (DFT) calculations suggest that fluorine’s -I effect stabilizes the transition state, reducing activation energy by 15–20 kcal/mol compared to non-fluorinated analogs .
Applications in Pharmaceutical Chemistry
Drug Candidate Development
Fluorinated amines are prized in drug design for their metabolic stability and bioavailability. Preliminary studies indicate that this compound inhibits cytochrome P450 3A4 (CYP3A4) with an IC50 of 2.3 μM, suggesting potential as a pharmacokinetic enhancer.
Antibacterial Activity
In vitro assays against Staphylococcus aureus demonstrate a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to ciprofloxacin. The mechanism involves disruption of bacterial membrane potential via fluorine-lipid interactions.
Materials Science Applications
Polymer Additives
Incorporating the compound into polyimide matrices enhances thermal stability, with decomposition temperatures increasing from 420°C to 485°C. This arises from fluorine’s ability to quench free radicals during pyrolysis.
Liquid Crystal Design
The compound’s rigid, fluorinated structure aligns with nematic liquid crystal phases. Differential scanning calorimetry (DSC) reveals a mesophase range of 120–180°C, suitable for display technologies .
Research Frontiers and Challenges
Toxicity Profiling
While the compound exhibits low acute toxicity (LD50 > 2,000 mg/kg in rats), chronic exposure studies are pending. Metabolite identification via LC-MS indicates hepatic glucuronidation as the primary detoxification pathway .
Scalability of Synthesis
Current batch processes achieve 73% yield, but continuous-flow systems under elevated pressure (10–20 bar) may improve efficiency. Pilot-scale trials using microreactor technology are underway .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume